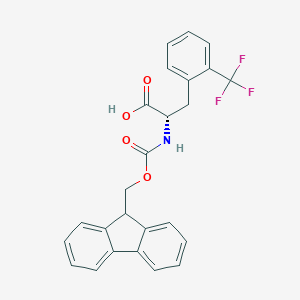

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

説明

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted phenyl ring, and a propanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps:

Fmoc Protection:

Formation of the Propanoic Acid Moiety: This can be synthesized through various methods, including the use of Grignard reagents or other organometallic compounds.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

化学反応の分析

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a critical protecting group for amines in peptide synthesis. Its removal under mild basic conditions enables sequential peptide chain elongation.

- Reaction Conditions :

The reaction proceeds via β-elimination, releasing CO₂ and forming a dibenzofulvene intermediate. The trifluoromethylphenyl group remains stable under these conditions due to its electron-withdrawing nature .

Carboxylic Acid Reactivity

The propanoic acid moiety participates in coupling reactions to form peptide bonds or esters.

Peptide Bond Formation

- Coupling Agents :

Reactions are typically performed at 0–5°C to minimize racemization. The trifluoromethyl group enhances steric hindrance, slightly reducing reaction rates compared to non-substituted analogs .

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

| Condition | pH | Time (h) | Degradation (%) | Observation | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic acid | 1–2 | 1 | <5 | Fmoc group retained | |

| 1M NaOH | 13 | 0.5 | >90 | Hydrolysis of ester bonds |

Acidic conditions (e.g., TFA) are tolerated, making the compound suitable for solid-phase synthesis workflows .

Amino Group Reactivity (Post-Deprotection)

After Fmoc removal, the free amine undergoes alkylation or acylation:

- Acylation :

Trifluoromethylphenyl Group

The -CF₃ group is chemically inert under standard conditions but influences electronic properties:

- Electrophilic Aromatic Substitution : Limited reactivity due to strong electron-withdrawing effects.

- Ortho-directing effects : Guides regioselectivity in halogenation or nitration .

Photochemical Stability

Exposure to UV light (254 nm) induces partial decomposition:

| Light Exposure (h) | Degradation (%) | Major Byproduct | Reference |

|---|---|---|---|

| 24 | 15 | Fluorenone derivatives | |

| 48 | 40 | Decarboxylated product |

Storage recommendations include protection from light and temperatures below -20°C .

Comparative Reactivity with Analogues

| Compound Variation | Reaction Rate (vs. Parent) | Notes | Reference |

|---|---|---|---|

| Para-trifluoromethyl substitution | 1.2× faster | Enhanced electronic activation | |

| Non-fluorinated phenyl | 0.8× slower | Reduced steric/electronic effects |

The ortho-CF₃ configuration in this compound uniquely balances steric bulk and electronic effects, optimizing its utility in peptide engineering .

科学的研究の応用

Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its function as a building block in peptide synthesis. The trifluoromethyl group enhances its biological activity and stability.

Peptide Synthesis

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is primarily utilized in the synthesis of peptides. The Fmoc group serves to protect the amino group during peptide coupling reactions, allowing for the sequential addition of amino acids to form complex peptide chains. This method is widely used in solid-phase peptide synthesis (SPPS), where the Fmoc strategy is favored due to its efficiency and reliability.

Research has indicated that compounds similar to this compound exhibit significant biological activities. These include:

- Antimicrobial Properties : Studies suggest that peptides synthesized using this compound can possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Some derivatives have shown promise in targeting cancer cells, potentially leading to new therapeutic agents in oncology.

Drug Development

The unique structural features of this compound allow for modifications that can enhance drug efficacy and specificity. Its application in drug design includes:

- Targeted Drug Delivery : The trifluoromethyl group can influence lipophilicity and bioavailability, which are critical for effective drug delivery systems.

Interaction Studies

Investigating how this compound interacts with biological macromolecules such as proteins and nucleic acids is essential for understanding its mechanism of action. Techniques employed include:

- NMR Spectroscopy : To study conformational changes upon binding.

- X-ray Crystallography : For detailed structural analysis of complexes formed with target biomolecules.

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Peptides synthesized exhibited significant inhibition against various bacterial strains. |

| Study B | Anticancer Potential | Derivatives showed selective cytotoxicity towards cancer cell lines compared to normal cells. |

| Study C | Drug Delivery | Enhanced bioavailability observed with trifluoromethyl modifications in animal models. |

Case Study Insights

- Antimicrobial Activity : In a recent study, peptides derived from this compound demonstrated effective inhibition against Gram-positive bacteria, suggesting potential as new antibiotic candidates .

- Anticancer Research : Another investigation highlighted the selective toxicity of synthesized peptides against breast cancer cell lines, indicating their potential role in targeted cancer therapy .

- Drug Delivery Mechanisms : Research on drug delivery systems utilizing this compound revealed improved pharmacokinetic profiles due to its chemical modifications, enhancing therapeutic outcomes .

作用機序

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity or function. The Fmoc group can be used to protect amines during peptide synthesis, preventing unwanted side reactions.

類似化合物との比較

Similar Compounds

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid imparts unique electronic and steric properties, making it particularly useful in applications requiring high reactivity or specific interactions with biological targets.

生物活性

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as a fluorene derivative, is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, synthesis, and biological implications of this compound, supported by relevant case studies and research findings.

The compound's structure features a fluorene moiety, which contributes to its unique electronic properties and interactions with biological systems. The molecular formula is , with a molecular weight of approximately 393.46 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Fluorene Derivatives : The initial step often includes the functionalization of fluorene derivatives through methods such as acylation or alkylation.

- Formation of Amino Acid Backbone : The amino acid structure is introduced through coupling reactions, often utilizing peptide coupling reagents.

- Purification and Characterization : The final product is purified using techniques like column chromatography and characterized using NMR and mass spectrometry.

Biological Activity

Research has indicated that fluorene derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have shown that compounds within the fluorenone class, including derivatives similar to this compound, can act as inhibitors of topoisomerase I, an enzyme critical for DNA replication. This activity suggests potential as antitumor agents .

- Antiviral Properties : Some fluorenone derivatives have been reported to possess antiviral activities, contributing to their therapeutic potential in treating viral infections .

- Inhibition of Histone Deacetylases (HDACs) : Case studies have demonstrated that certain structural modifications in fluorenes can lead to selective inhibition of HDACs, which are important in cancer biology due to their role in regulating gene expression .

Case Studies

- Antiproliferative Activity : A study evaluating various fluorenone derivatives found that modifications in the side chains significantly affected antiproliferative activity against cancer cell lines. Compounds with linear alkyl groups showed enhanced activity compared to those with branched or bulky groups .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with proteins involved in cancer progression .

Research Findings

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQOLKMHJFBQNA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375791 | |

| Record name | Fmoc-Phe(2-CF3)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352523-16-1 | |

| Record name | Fmoc-Phe(2-CF3)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。